molecular formula C12H13NO4 B14403870 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate CAS No. 88310-50-3

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate

Cat. No.: B14403870
CAS No.: 88310-50-3
M. Wt: 235.24 g/mol
InChI Key: MENKVCSUUIDDQJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and an ethenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ol with ethenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate stands out due to its unique combination of a benzodioxole ring and an ethenylcarbamate group, which imparts distinct chemical and biological properties. Its versatility in various applications further highlights its uniqueness compared to similar compounds .

Properties

CAS No.

88310-50-3

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-ethenylcarbamate

InChI

InChI=1S/C12H13NO4/c1-4-13-11(14)15-8-6-5-7-9-10(8)17-12(2,3)16-9/h4-7H,1H2,2-3H3,(H,13,14)

InChI Key

MENKVCSUUIDDQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC=C)C

Origin of Product

United States

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